molecular formula C5H5Br2N3O B7969784 N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide

Cat. No.: B7969784
M. Wt: 282.92 g/mol
InChI Key: FTBVIURQENOMOE-UHFFFAOYSA-N
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Description

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is an organic compound with the molecular formula C5H5Br2N3O. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. This compound is characterized by the presence of acetamido and dibromo substituents at the 3rd and 4th, 5th positions of the pyrazole ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide typically involves the bromination of 1H-pyrazole followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide as brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane. The acetamidation step involves the reaction of the brominated pyrazole with acetic anhydride or acetyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets such as enzymes or receptors. The bromine atoms and acetamido group may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dibromo-1H-pyrazol-3-yl)acetamide is unique due to the presence of both acetamido and dibromo substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .

Properties

IUPAC Name

N-(4,5-dibromo-1H-pyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2N3O/c1-2(11)8-5-3(6)4(7)9-10-5/h1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBVIURQENOMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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